3-{[(Tert-butoxy)carbonyl](ethyl)amino}butanoic acid
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Overview
Description
“3-{(Tert-butoxy)carbonylamino}butanoic acid” is a chemical compound with the CAS Number: 1343386-72-0 . It has a molecular weight of 231.29 . The IUPAC name for this compound is 3-[(tert-butoxycarbonyl)(ethyl)amino]butanoic acid . The compound is typically stored at room temperature and is available in an oil form .
Synthesis Analysis
The synthesis of compounds similar to “3-{(Tert-butoxy)carbonylamino}butanoic acid” often involves the use of tert-butoxide . Tert-butoxide can be used to form the “less substituted” alkenes in elimination reactions (the E2, specifically) .Molecular Structure Analysis
The InChI code for “3-{(Tert-butoxy)carbonylamino}butanoic acid” is 1S/C11H21NO4/c1-6-12(8(2)7-9(13)14)10(15)16-11(3,4)5/h8H,6-7H2,1-5H3,(H,13,14) . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis
The tert-butoxide group in “3-{(Tert-butoxy)carbonylamino}butanoic acid” can participate in elimination reactions to form less substituted alkenes .Physical And Chemical Properties Analysis
“3-{(Tert-butoxy)carbonylamino}butanoic acid” is an oil at room temperature . It has a molecular weight of 231.29 .Scientific Research Applications
- Application : Tert-butyl disulfide (Tbeoc) can be used to protect the carboxyl groups of Asp and Glu or the amino groups of Lys, Orn, and Dap. This strategy enables mild and metal-free synthesis of lactam cyclic peptides .
- Application : A phosphonium ionic liquid with low viscosity and high thermal stability effectively deprotects Boc groups at elevated temperatures, expanding the possibilities for extracting water-soluble polar organic molecules .
- Application : Boc derivatives are widely used in peptide chemistry. A new Boc-protecting reagent, di-tert-butyl pyrocarbonate (Boc20), has facilitated the production of Boc-(amino acid) derivatives .
- Application : Analyzing the energy changes with conformation provides insights into the spontaneity of the reaction .
Peptide Synthesis Using Boc-Amino Acid Ionic Liquids (Boc-AAILs) :
Deprotection of Boc Groups in Peptide Chemistry
High-Temperature Boc Deprotection Using Ionic Liquids
Synthesis of tert-Butyloxycarbonyl Derivatives of Amino Acids
Analysis of N-tert-Butoxy-Carbonyl Anhydride Formation
Other Organic Synthesis Applications
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
3-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-6-12(8(2)7-9(13)14)10(15)16-11(3,4)5/h8H,6-7H2,1-5H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUKGOAOKYNXBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(C)CC(=O)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(Tert-butoxy)carbonyl](ethyl)amino}butanoic acid |
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